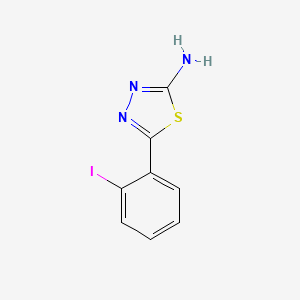

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLRKHNUTZIYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

An In-depth Technical Guide to 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4)

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a central 1,3,4-thiadiazole ring, a reactive 2-amino group, and a strategically positioned 2-iodophenyl moiety, makes it a highly valuable precursor for the synthesis of novel therapeutic agents.[1] The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

The presence of an iodine atom on the phenyl ring is a key feature, rendering the molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and a detailed experimental protocol for its synthetic modification.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in a research setting.

| Property | Value | Source |

| CAS Number | 299934-10-4 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆IN₃S | [1] |

| Molecular Weight | 303.12 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | General chemical knowledge |

| Storage | Recommended at -20°C for long-term stability | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |

Structurally, the molecule consists of a planar 1,3,4-thiadiazole ring.[1] The dihedral angle between this heterocyclic ring and the attached phenyl ring is influenced by the steric and electronic nature of the substituents. For instance, the analogous compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine exhibits a dihedral angle of 48.35°.[1][6] This non-coplanar orientation can be a critical factor in how the molecule interacts with biological targets.

Synthesis and Characterization

Synthetic Pathway

The most direct and common route for synthesizing this compound involves the acid-catalyzed cyclization of an N-(2-iodobenzoyl)thiosemicarbazide intermediate. This precursor is readily prepared from the reaction of 2-iodobenzoic acid (or its more reactive acyl chloride derivative) with thiosemicarbazide.[1][3] The use of a strong acid, such as concentrated sulfuric acid, facilitates the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole ring.[3]

Caption: General synthesis workflow for the target compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.[7] While a specific published spectrum for this exact molecule is not available, the expected data can be inferred from numerous published spectra of analogous compounds.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be expected to show a singlet for the amino (-NH₂) protons, and a series of multiplets in the aromatic region corresponding to the four protons on the 2-iodophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the two carbons of the thiadiazole ring and the six carbons of the phenyl ring. The carbon atom bonded to the iodine would show a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight, with an expected molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to its molecular weight of 303.12 g/mol .[1]

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the primary amine group and C=N and C-S stretching vibrations characteristic of the thiadiazole ring.

Biological Potential and Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds, and derivatives have demonstrated a wide spectrum of pharmacological activities.[4]

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent antiproliferative activity against various human cancer cell lines.[2][8][10] Potential mechanisms include the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase isoforms.[1] Some derivatives have also been shown to interact with DNA, potentially through intercalation or cleavage, suggesting another avenue for their anticancer effects.[7]

-

Antimicrobial Activity: The thiadiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][11] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][11]

-

Other Activities: The literature also reports anti-inflammatory, anticonvulsant, and antidepressant activities for various thiadiazole-based molecules.[2][4]

A Versatile Intermediate for Chemical Diversification

The primary value of this compound in a drug discovery context is its role as a versatile chemical intermediate.[1] The carbon-iodine bond is a highly effective "handle" for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid synthesis of a large number of derivatives where the 2-iodophenyl group is replaced with various aryl, heteroaryl, alkyl, or amino moieties. This approach is fundamental to exploring the structure-activity relationships required for lead optimization.

Caption: Role as a precursor for generating chemical libraries.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven methodology for the synthetic modification of the title compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To synthesize a biaryl derivative by coupling this compound with a generic arylboronic acid.

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for reflux and workup

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess of boronic acid ensures the complete consumption of the starting iodide. The base is crucial for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Rationale: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe. Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visual tracking of the consumption of the starting material and the formation of the product.

-

-

Workup and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate) three times.

-

Rationale: The aqueous workup removes the inorganic base and salts. Repeated extractions ensure the efficient transfer of the organic product from the aqueous phase to the organic phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

-

Rationale: Drying removes residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound.

-

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This compound (CAS 299934-10-4) is more than just a chemical compound; it is a strategic tool for the discovery of new medicines. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material. The true power of this molecule lies in the combination of a pharmacologically proven 1,3,4-thiadiazole core and a synthetically versatile iodophenyl group. This combination provides researchers with a robust platform for generating vast libraries of novel molecules. Future research will undoubtedly continue to leverage this building block to develop targeted therapies for a range of diseases, from cancer to infectious agents, by exploring the diverse chemical space it unlocks.

References

-

Thiadiazoles: Progress Report on Biological Activities . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES . Rasayan Journal of Chemistry. Available at: [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . MDPI. Available at: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions . ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity . Brieflands. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . OUCI. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. Available at: [Link]

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine . National Center for Biotechnology Information. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents . Dove Medical Press. Available at: [Link]

-

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound|CAS 299934-10-4 [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

- 11. dovepress.com [dovepress.com]

Structural Dynamics and Synthetic Utility of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine: A Technical Monograph

Executive Summary

5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4) represents a specialized subclass of 2-amino-5-aryl-1,3,4-thiadiazoles, a scaffold historically significant in the development of antimicrobial and carbonic anhydrase inhibitors. Unlike its para-substituted counterparts, this ortho-iodo derivative possesses unique steric and electronic characteristics driven by the bulky iodine atom at the C2' position of the phenyl ring.

This monograph provides a rigorous technical analysis of the compound, focusing on the "Ortho Effect" which disrupts planarity, thereby modulating solubility and metabolic stability. Furthermore, the C–I bond serves as a critical "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it a high-value intermediate in modern medicinal chemistry.

Structural Analysis & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Framework

The molecule consists of a five-membered 1,3,4-thiadiazole heterocycle substituted at the C2 position with a primary amine (-NH

-

Formula: C

H -

Molecular Weight: 303.12 g/mol [1]

-

Tautomerism: While 2-aminothiadiazoles can theoretically exist in the imine form (–NH–N=), crystallographic data and NMR studies consistently confirm the amine tautomer is the predominant species in both solid state and solution (DMSO-

).

The "Ortho Effect" and Conformation

The defining structural feature of this specific derivative is the steric clash between the bulky iodine atom (Van der Waals radius ≈ 1.98 Å) and the sulfur or nitrogen atoms of the thiadiazole ring.

-

Twist Angle: Unlike 5-phenyl-1,3,4-thiadiazol-2-amine, which is nearly planar (allowing extended

-conjugation), the 2-iodophenyl group is forced out of coplanarity. The dihedral angle between the phenyl and thiadiazole rings is estimated to be between 30° and 50° to minimize steric strain. -

Electronic Consequences: This deplanarization reduces resonance delocalization between the phenyl ring and the heterocycle, potentially altering the pKa of the amine and the electron density at the thiadiazole nitrogens.

Halogen Bonding Potential

The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond. This allows the molecule to participate in halogen bonding (X-bond) interactions with biological nucleophiles (e.g., backbone carbonyls in proteins), a feature increasingly exploited in rational drug design to enhance potency beyond simple steric fitting.

Synthetic Pathways and Protocols

The synthesis of this compound typically follows a dehydrative cyclization route. The most robust protocol involves the reaction of 2-iodobenzoic acid derivatives with thiosemicarbazide.[1]

Retrosynthetic Analysis & Workflow

Figure 1: Synthetic workflow for the production of this compound via POCl

Detailed Experimental Protocol

Objective: Synthesis of this compound via POCl

Reagents:

-

2-Iodobenzoic acid (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Phosphorus oxychloride (POCl

) (5.0 eq or as solvent)[8] -

Ice water (for quenching)[3]

-

Ammonium hydroxide (for neutralization)

Procedure:

-

Mixing: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix 2-iodobenzoic acid (10 mmol) and thiosemicarbazide (11 mmol).

-

Cyclization: Carefully add POCl

(10 mL) to the mixture. Caution: Exothermic reaction. -

Reflux: Heat the reaction mixture to reflux (approx. 106°C) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous solution onto crushed ice (~200g) with vigorous stirring to decompose excess POCl

. -

Neutralization: Adjust the pH of the resulting suspension to pH 8–9 using concentrated Ammonium Hydroxide or 10% NaOH solution. The product will precipitate as a solid.

-

Isolation: Filter the precipitate, wash copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain the pure compound.

Expected Yield: 70–85% Appearance: Pale yellow to off-white crystalline solid.

Spectroscopic Characterization

The following data summarizes the expected spectral signature for quality control (QC) purposes.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 7.40 – 7.60 | Broad Singlet (2H) | –NH | Exchangeable with D | |

| 7.95 – 8.05 | Doublet/Multiplet (1H) | Ar-H (C3') | Ortho to Iodine; deshielded. | |

| 7.20 – 7.50 | Multiplet (2H) | Ar-H (C4', C5') | Meta/Para protons. | |

| 7.60 – 7.70 | Multiplet (1H) | Ar-H (C6') | Ortho to Thiadiazole. | |

| ~169.5 | Singlet | C2 (Thiadiazole) | Carbon attached to amine. | |

| ~156.0 | Singlet | C5 (Thiadiazole) | Carbon attached to phenyl. | |

| ~98.0 | Singlet | C2' (Phenyl) | Ipso-C to Iodine (Shielded). | |

| 128.0 – 140.0 | Signals | Ar-C | Remaining aromatic carbons. |

Technical Insight: The Carbon-13 signal for the carbon attached to Iodine (C2') will appear significantly upfield (shielded, ~98 ppm) compared to typical aromatic carbons due to the "Heavy Atom Effect" of iodine.

Mass Spectrometry

-

ESI-MS (m/z): [M+H]

calculated for C -

Isotopic Pattern: No distinct chlorine/bromine pattern; Iodine is monoisotopic (

I), so the M+1 peak is driven only by

Applications in Drug Discovery[9]

Pharmacophore Mapping

The compound serves as a versatile fragment in Fragment-Based Drug Discovery (FBDD).

Figure 2: Pharmacophore features of the this compound scaffold.

Synthetic Utility (The "Iodo-Handle")

The 2-iodo position is not merely a substituent but a reactive site. In drug development campaigns, this molecule is frequently used as a core building block .

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 5-(biaryl)-1,3,4-thiadiazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Heck Reaction: Introduction of alkene functionalities.

The ortho-positioning of the iodine is challenging due to sterics but allows for the construction of twisted, non-planar biaryl systems which are often more soluble and have better oral bioavailability than planar analogs.

References

-

Benchchem. this compound: Structure and Properties. Retrieved from

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives.[2] National Library of Medicine. Retrieved from

-

Yakan, H. (2021).[3] Synthesis, Characterization, and Antioxidant Activities of New 1,3,4-Thiadiazoles Based on Benzoic Acid.[3] European Journal of Science and Technology. Retrieved from

-

Tiwari, A., et al. (2022). Thiadiazole analogs: A review of green synthesis and biological potential. ResearchGate.[9] Retrieved from

Sources

- 1. This compound|CAS 299934-10-4 [benchchem.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pnrjournal.com [pnrjournal.com]

- 9. researchgate.net [researchgate.net]

2-Amino-5-(2-iodophenyl)-1,3,4-Thiadiazole: A Strategic Scaffold for Medicinal Chemistry

The following technical guide is a comprehensive analysis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole , structured for medicinal chemists and drug discovery professionals.

Executive Summary

In the landscape of privileged structures, the 1,3,4-thiadiazole nucleus stands out as a bioisostere of the amide bond, offering improved metabolic stability and distinct hydrogen-bonding vectors. The specific derivative, 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole , represents a high-value "lynchpin" intermediate.

Unlike simple phenyl analogs, the 2-iodo substituent confers three critical advantages:

-

Synthetic Versatility: It serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library expansion at the C5-phenyl position.

-

Conformational Control: The steric bulk of the ortho-iodine forces a non-planar torsion between the phenyl and thiadiazole rings, potentially improving solubility and selectivity by disrupting flat

-stacking aggregation. -

Halogen Bonding: The iodine atom acts as a potent sigma-hole donor, capable of specific non-covalent interactions with carbonyls or nucleophilic residues in protein active sites.

This guide details the synthesis, physicochemical profiling, and medicinal applications of this scaffold.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold composition | |

| Molecular Weight | 303.12 g/mol | Fragment-like, allows room for elaboration |

| ClogP (Est.) | ~2.3 - 2.8 | Moderate lipophilicity; Iodine increases logP significantly vs. H/F |

| H-Bond Donors | 1 (Exocyclic | Critical for binding (e.g., to Glu/Asp residues) |

| H-Bond Acceptors | 3 (N3, N4, S1) | The N3/N4 nitrogens are weak bases ( |

| Electronic Effect | Electron-deficient Heterocycle | The thiadiazole ring pulls electron density, making the amine less nucleophilic than aniline |

The "Ortho-Iodo" Effect

In medicinal chemistry, placing an iodine atom at the ortho position of the 5-phenyl ring creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond. This allows the molecule to engage in halogen bonding (X-bond) with backbone carbonyls in target kinases or enzymes, an interaction often stronger and more directional than hydrogen bonding.

Synthetic Methodologies

The synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole is robust, typically proceeding via the cyclodehydration of thiosemicarbazides.

Pathway A: The POCl Dehydration (Standard Protocol)

This is the most reliable method for generating the core scaffold on a multi-gram scale.

Reagents: 2-Iodobenzoic acid, Thiosemicarbazide, Phosphorus Oxychloride (

Mechanism:

-

Activation:

activates the carboxylic acid to an acid chloride in situ. -

Acylation: Thiosemicarbazide attacks the activated acid to form the 2-iodobenzoylthiosemicarbazide intermediate.

-

Cyclization: Under reflux,

drives the dehydration, closing the ring to form the 1,3,4-thiadiazole.

Pathway B: Oxidative Cyclization (Alternative)

Reagents: 2-Iodobenzaldehyde, Thiosemicarbazide, Iodine (

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream diversification of the scaffold.

Figure 1: Synthetic workflow from 2-iodobenzoic acid to the core scaffold and potential derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole

Self-Validating Check: The formation of the product is indicated by the disappearance of the carboxylic acid peak in TLC and the appearance of a high-melting solid (

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Mixing: Add 2-iodobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol, 1.0 eq) to the flask.

-

Activation: Carefully add

(5 mL) dropwise at -

Reflux: Heat the mixture gradually to reflux (

C) and maintain for 3–5 hours.-

Checkpoint: The reaction mixture should turn into a homogenous, dark syrup.

-

-

Quenching: Cool to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring.

-

Note: Hydrolysis of excess

is violent; proceed slowly.

-

-

Neutralization: Adjust pH to ~8 using 10% NaOH or concentrated

. The solid product will precipitate.[3] -

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Characterization (Expected):

-

Yield: 65–80%.

-

Appearance: White to pale yellow crystalline solid.

-

H NMR (DMSO-

-

Protocol 2: Diversification via Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the iodine handle.

-

Reactants: Dissolve the Scaffold (1.0 eq) and Aryl Boronic Acid (1.2 eq) in 1,4-dioxane/water (4:1).

-

Catalyst: Add

(2.5 eq) and degas with -

Reaction: Reflux under

for 8–12 hours. -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

. Purify via column chromatography.

Medicinal Chemistry Applications

Anticancer Activity (Kinase Inhibition)

The 1,3,4-thiadiazole scaffold acts as a planar connector that can position the 2-amino group to interact with the "hinge region" of kinases (e.g., Src, Abl, EGFR).

-

Role of 2-Iodo: The bulky iodine atom can occupy the hydrophobic "gatekeeper" pocket or selectivity pocket, improving affinity for specific kinase isoforms.

-

Data: Analogs of 2-amino-5-phenyl-1,3,4-thiadiazole have shown

values in the low micromolar range (

Antimicrobial & Antifungal

Thiadiazoles are historically significant antimicrobials (e.g., sulfamethizole).

-

Mechanism: Inhibition of bacterial cell wall synthesis or interference with dihydropteroate synthase.

-

SAR Insight: The 2-iodo derivative is often more active than the unsubstituted phenyl analog against S. aureus and C. albicans due to increased lipophilicity facilitating membrane penetration [3, 4].

Carbonic Anhydrase (CA) Inhibition

The thiadiazole nitrogen atoms can coordinate with the Zinc (

-

Design: The 2-amino group can be sulfonylated (forming a sulfonamide) to create potent CA inhibitors (similar to Acetazolamide). The 2-iodophenyl tail provides selectivity for CA IX (tumor-associated isoform) over CA II (cytosolic) [5].

Biological Pathway Visualization

Figure 2: Mechanism of Action (MOA) logic for the scaffold.

References

-

Serban, G., et al. (2018).[4] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[5][4] Dove Medical Press. Link

-

Jain, A.K., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." PMC - NIH. Link

-

Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[2][6] PMC - NIH. Link

-

Rasayan J. Chem. (2010). "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Link

-

PubChem Compound Summary. "2-Amino-5-phenyl-1,3,4-thiadiazole." (Parent Scaffold Data). Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texiumchem.com [texiumchem.com]

- 4. dovepress.com [dovepress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Iodine-Functionalized 1,3,4-Thiadiazole Derivatives: Mechanistic Insights and Synthetic Workflows in Drug Discovery

Executive Summary

The 1,3,4-thiadiazole nucleus is a privileged, five-membered heterocyclic scaffold in medicinal chemistry. Characterized by its mesoionic nature, high aromaticity, and a robust hydrogen-bonding domain, it serves as a highly effective bioisostere for pyrimidines and oxadiazoles. In contemporary drug discovery, the intersection of iodine chemistry and 1,3,4-thiadiazole synthesis has catalyzed significant breakthroughs. Iodine plays a dual role in this domain: (1) Molecular iodine (

This technical guide explores the causality behind iodine-mediated synthetic protocols, maps the structure-activity relationships (SAR) of iodo-thiadiazoles, and evaluates their pharmacological efficacy across oncology, infectious diseases, and metabolic disorders.

The Dual Role of Iodine in 1,3,4-Thiadiazole Chemistry

Molecular Iodine ( ) as an Oxidative Catalyst

Historically, the synthesis of 1,3,4-thiadiazoles from thiosemicarbazones required harsh, toxic dehydrating agents such as phosphorus oxychloride (

Iodine as a Pharmacophoric Substituent

When incorporated into the molecular structure—such as in 5-(4-iodophenyl)-1,3,4-thiadiazole-2-amines—the iodine atom drastically alters the pharmacokinetic and pharmacodynamic profile of the drug candidate[1].

-

Pharmacokinetics (Lipophilicity): Iodine's large atomic radius increases the partition coefficient (LogP), enhancing the molecule's ability to passively diffuse across the phospholipid bilayer of cancer cells or bacterial membranes.

-

Pharmacodynamics (Halogen Bonding): The polarizability of the iodine atom creates a localized region of positive charge (the

-hole). This allows the iodo-thiadiazole to form highly specific, directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in the active sites of target kinases or enzymes[3].

Fig 1: Pharmacological pathway of iodine-functionalized 1,3,4-thiadiazoles.

Experimental Methodology: Self-Validating Protocol for -Mediated Synthesis

To ensure reproducibility and high yield, the following step-by-step methodology outlines the iodine-mediated oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. This protocol is designed as a self-validating system, where each chemical choice is dynamically linked to reaction monitoring and purification logic[2][4].

Protocol: Synthesis of 5-(4-Iodophenyl)-1,3,4-thiadiazole-2-amine

Step 1: Condensation (Imine Formation)

-

Action: React 4-iodobenzaldehyde (1.0 eq) with thiosemicarbazide (1.0 eq) in absolute ethanol. Reflux the mixture for 2-3 hours.

-

Causality: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic addition, driving the formation of the thiosemicarbazone intermediate.

Step 2: Iodine-Mediated Oxidative Cyclization

-

Action: Dissolve the isolated intermediate in 1,4-dioxane or DMSO. Add anhydrous potassium carbonate (

, 1.5 eq) followed by molecular iodine ( -

Causality:

acts as a soft electrophile, activating the sulfur atom for intramolecular attack.

Step 3: Reaction Monitoring

-

Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a benzene/acetone mobile phase. Detect spots using iodine vapor or UV light (254 nm)[1].

-

Causality: The disappearance of the intermediate spot validates the completion of the cyclization, preventing over-oxidation or degradation from excessive heating.

Step 4: Quenching and Purification

-

Action: Cool the mixture to 25 °C and quench with a 5-10% aqueous sodium thiosulfate (

) solution. Extract the product with dichloromethane (DCM) or ethyl acetate[4]. -

Causality: Sodium thiosulfate selectively reduces unreacted molecular iodine (

) into water-soluble iodide ions (

Fig 2: Mechanism of I2-mediated oxidative cyclization of 1,3,4-thiadiazoles.

Target-Specific Drug Discovery Applications

The functionalization of the 1,3,4-thiadiazole core with iodine, or its synthesis via iodine catalysis, has yielded potent candidates across multiple therapeutic areas.

Oncology and Apoptosis Induction

Derivatives such as 5-(4-iodophenyl)-1,3,4-thiadiazole-2-amines and fluorophenyl-iodophenyl-thiadiazoles have demonstrated significant antiproliferative activity. The presence of the halogen atom at the para or ortho position of the aromatic ring enhances binding to estrogen-dependent receptors and kinase active sites. In vitro evaluations against breast cancer cell lines (MCF-7) and colorectal carcinoma (HCT-116) show that these compounds induce apoptosis by disrupting cellular proliferation pathways[1][3][5].

Antimicrobial and Antidiabetic Efficacy

Structure-Activity Relationship (SAR) analyses reveal that electron-withdrawing groups (like iodine) at the C-5 position of the thiadiazole nucleus are essential for antibacterial potency against strains like Staphylococcus aureus and Escherichia coli[1]. Furthermore, 1,3,4-thiadiazole derivatives synthesized via iodine-mediated cyclization (e.g., 1,4-benzodioxine-based analogs) have emerged as highly potent inhibitors of

Quantitative Data Summary

The following table summarizes the biological efficacy of various iodine-associated 1,3,4-thiadiazole derivatives compared to standard reference drugs.

| Scaffold / Derivative | Substituent / Catalyst | Target Assay / Cell Line | Activity ( | Reference |

| Fluorophenyl-1,3,4-thiadiazole | 2-Iodophenyl | MCF-7 (Breast Cancer) | [5] | |

| 1,4-Benzodioxine-1,3,4-thiadiazole | [2] | |||

| 5-(4-Phenyl)-1,3,4-thiadiazole-2-amine | 4-Iodo | S. aureus (Antibacterial) | High Potency (Significant MIC) | [1] |

| N-Glycoside-1,3,4-thiadiazole | HCT-116 (Colorectal Cancer) | High Apoptotic Response | [3] |

Conclusion

The integration of iodine into 1,3,4-thiadiazole drug discovery—both as a structural pharmacophore and as a green oxidative catalyst—represents a highly efficient strategy for developing novel therapeutics. Molecular iodine enables mild, high-yielding cyclization protocols that bypass the toxicity of traditional reagents. Simultaneously, the strategic placement of iodine on the thiadiazole scaffold exploits halogen bonding and lipophilicity to achieve targeted inhibition in oncology, infectious diseases, and metabolic disorders. As SAR models continue to evolve, iodine-functionalized 1,3,4-thiadiazoles will remain a cornerstone of rational drug design.

References

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - japsonline.com - 6

-

Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - nih.gov - 2

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - rsc.org - Link

-

Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety - frontiersin.org - 4

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - rasayanjournal.co.in - 1

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - mdpi.com - 5

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - rsc.org - Link

-

Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles - mdpi.com - 3

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles | MDPI [mdpi.com]

- 4. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

solubility profile of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine in DMSO

An In-Depth Technical Guide to the Solubility Profile of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine in Dimethyl Sulfoxide (DMSO)

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery, the intrinsic properties of a chemical entity dictate its journey from a benchtop curiosity to a potential therapeutic agent. Among these properties, solubility stands as a paramount gatekeeper. It is a fundamental determinant of a compound's behavior in biological systems, influencing everything from assay reliability to bioavailability and, ultimately, clinical efficacy.[1][2] This guide focuses on this compound, a heterocyclic building block of considerable interest, and its solubility profile in Dimethyl Sulfoxide (DMSO), the workhorse solvent of in vitro pharmacology.[3][4]

Our objective is to move beyond mere data reporting. As scientists, we understand that the "how" and "why" are as critical as the "what." This document is structured to provide not only the protocols for determining solubility but also the underlying scientific rationale, the contextual understanding of different solubility types, and the field-proven insights necessary for robust and reproducible research. We will dissect the distinction between thermodynamic and kinetic solubility, explore the nuanced factors governing dissolution, and present self-validating experimental workflows designed for immediate application in a research setting.

Compound Overview: this compound

The subject of our investigation is a molecule that marries a privileged heterocyclic scaffold—the 1,3,4-thiadiazole ring—with a strategically functionalized aryl substituent.[3] The 1,3,4-thiadiazole core is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] The 2-amino group provides a key hydrogen bonding vector, while the 2-iodophenyl ring offers a versatile handle for synthetic elaboration via cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 299934-10-4 | [3] |

| Molecular Formula | C₈H₆IN₃S | [3] |

| Molecular Weight | 303.12 g/mol | [3] |

| Structure | A 1,3,4-thiadiazole core substituted with a 2-amino group and a 2-iodophenyl ring. Exists predominantly in the 2-amino tautomeric form in the solid state. | [3] |

| Appearance | Typically a solid. |

Understanding these fundamental properties is the first step in designing a rational approach to solubility assessment. The molecule's aromaticity, potential for hydrogen bonding (via the amine), and the steric bulk of the iodophenyl group all contribute to its solvation thermodynamics.

The Science of Solubility: Thermodynamic vs. Kinetic Profiles

The term "solubility" is often used colloquially, but in a scientific context, it requires precise definition. The two most critical and distinct concepts are thermodynamic and kinetic solubility.[7] Confusing the two can lead to significant errors in data interpretation and misguided decisions in lead optimization.

-

Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the most stable solid form of the compound.[2][7] This value is path-independent and represents the lowest free energy state of the system. The "shake-flask" method is the gold-standard for its determination.[2]

-

Kinetic Solubility (Sₖ): This measures the concentration at which a compound precipitates from a supersaturated solution.[2] In drug discovery, this is most often encountered when a high-concentration stock solution in DMSO is rapidly diluted into an aqueous buffer.[8] The resulting value is path-dependent and often higher than the thermodynamic solubility because there is insufficient time for the system to reach equilibrium.[7] Kinetic solubility is a critical parameter for high-throughput screening (HTS) as it predicts whether a compound will remain in solution under typical assay conditions.[9]

For this compound, determining both values is essential. The thermodynamic solubility in pure DMSO informs the absolute upper limit for stock solution preparation, while the kinetic solubility in aqueous buffers (prepared from a DMSO stock) predicts its behavior in biological assays.

Factors Influencing Solubility in DMSO

Dimethyl sulfoxide is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of chemical structures.[10] However, solubility is not guaranteed and is governed by a confluence of factors.

-

Compound Structure: The interplay of intermolecular forces is key. The 1,3,4-thiadiazole ring and the amino group can participate in hydrogen bonding. The iodophenyl ring contributes to van der Waals interactions. Strong crystal lattice energy in the solid state can significantly hinder dissolution and must be overcome by favorable solute-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice forces.[11] Gentle warming can be an effective strategy to aid dissolution in DMSO, provided the compound is thermally stable.[4]

-

Solvent Purity: DMSO is highly hygroscopic and readily absorbs atmospheric water.[4] The presence of water can significantly alter the solvent's polarity and may decrease the solubility of hydrophobic compounds. Therefore, using anhydrous DMSO and storing it properly is paramount.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can exhibit different solubilities.[2] The most stable polymorph will have the lowest thermodynamic solubility. It is crucial to be aware that the solid form being tested dictates the solubility value obtained.

Experimental Workflow: Determining Thermodynamic Solubility in DMSO

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound in DMSO. The methodology is adapted from the gold-standard shake-flask method.[2][10]

Rationale Behind the Workflow

The core principle is to create a saturated solution in equilibrium with excess solid. By ensuring a sufficiently long incubation period with agitation, we allow the system to reach its lowest energy state.[7] High-speed centrifugation then separates the saturated supernatant from the undissolved solid without disturbing the equilibrium. Subsequent quantification of the supernatant provides the thermodynamic solubility value.

Visual Workflow: Thermodynamic Solubility Determination

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. raytor.com [raytor.com]

- 3. This compound|CAS 299934-10-4 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isres.org [isres.org]

- 6. chemmethod.com [chemmethod.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

Biological Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Scaffolds

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-deficient aromaticity, high thermal stability, and capacity to act as a bioisostere for pyrimidine and oxadiazole rings. Among its derivatives, 5-aryl-1,3,4-thiadiazol-2-amine stands out as a versatile pharmacophore with potent anticancer, antimicrobial, and carbonic anhydrase (CA) inhibitory activities.

This technical guide synthesizes the structural logic, synthetic pathways, and mechanistic underpinnings of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to optimize this core for next-generation therapeutics.

Chemical Architecture & Synthesis[1][2][3]

Structural Properties

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms.[1][2]

-

Electronic Character: The ring is electron-deficient due to the inductive effect of the sulfur and nitrogen atoms, making it susceptible to nucleophilic attacks but stable against oxidation.

-

Lipophilicity: The sulfur atom enhances lipophilicity compared to its oxadiazole counterpart, improving transmembrane permeability—a critical factor for intracellular targets like kinases and topoisomerases.

-

Bioisosterism: It effectively mimics the peptide bond (-CONH-) and pyrimidine rings, allowing it to intercalate into DNA or bind to ATP-binding pockets of enzymes.

Synthetic Pathways

The most robust method for constructing the 5-aryl-1,3,4-thiadiazol-2-amine core involves the cyclodehydration of thiosemicarbazide with aromatic carboxylic acids.

Diagram 1: Synthesis Workflow

This diagram illustrates the standard POCl₃-mediated cyclization and an alternative one-pot pathway.

Caption: Cyclodehydration route for 5-aryl-1,3,4-thiadiazol-2-amine synthesis via POCl3.

Pharmacology & Mechanisms of Action

Anticancer Activity

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine exhibit cytotoxicity against breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cell lines.

-

Mechanism 1: Apoptosis Induction. These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to the release of cytochrome c and activation of Caspase-3/9.

-

Mechanism 2: Cell Cycle Arrest. Significant accumulation of cells in the G2/M phase suggests inhibition of tubulin polymerization or interference with the mitotic spindle.

-

Mechanism 3: Kinase Inhibition. Molecular docking studies suggest high affinity for the ATP-binding pockets of EGFR and FAK (Focal Adhesion Kinase).

Diagram 2: Apoptotic Signaling Cascade

Caption: Proposed mechanism of apoptosis induction by thiadiazole derivatives in cancer cells.

Carbonic Anhydrase (CA) Inhibition

The 1,3,4-thiadiazole ring is a classic scaffold for CA inhibitors (e.g., Acetazolamide).

-

Selectivity: 5-substituted derivatives show nanomolar inhibition of tumor-associated isoforms hCA IX and XII, which are critical for regulating pH in hypoxic tumor microenvironments.

-

Binding Mode: The nitrogen atoms of the thiadiazole ring, often coupled with a sulfonamide group, coordinate with the Zinc (Zn²⁺) ion in the enzyme's active site.

Structure-Activity Relationship (SAR)[6]

The biological potency of the scaffold is strictly governed by substitutions at the C-5 and C-2 positions.

| Position | Modification | Effect on Activity |

| C-5 (Aryl Ring) | Electron-Withdrawing Groups (EWG) (e.g., -Cl, -F, -NO₂) | Increases Potency. Halogens at the para position significantly enhance cytotoxicity and antimicrobial activity due to increased lipophilicity and metabolic stability. |

| Electron-Donating Groups (EDG) (e.g., -CH₃, -OCH₃) | Variable/Lower Potency. Often reduces activity compared to halogenated analogs, though -OCH₃ can improve solubility. | |

| Bulky Groups (e.g., Naphthalene, Indole) | Increases Selectivity. Larger groups can fit into specific hydrophobic pockets of enzymes like Topoisomerase II. | |

| C-2 (Amine) | Schiff Bases (-N=CH-Ar) | Broadens Spectrum. Formation of imines often enhances antifungal activity. |

| Amides (-NH-CO-R) | Improves Stability. Acetamide linkers (e.g., chloroacetamide) serve as excellent intermediates for attaching secondary pharmacophores like piperazine. | |

| Sulfonamides (-SO₂NH₂) | CA Specificity. Essential for Carbonic Anhydrase inhibition. |

Experimental Protocols

Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Objective: To synthesize the core scaffold for further derivatization.[3]

Reagents:

-

4-Chlorobenzoic acid (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Phosphorus Oxychloride (POCl₃, 5 mL)

-

Ice water

-

Potassium hydroxide (KOH) solution (10%)

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, mix 4-chlorobenzoic acid (1.56 g) and thiosemicarbazide (0.91 g).

-

Cyclization: Slowly add 5 mL of POCl₃. Fit the flask with a reflux condenser and calcium chloride guard tube.

-

Reflux: Heat the reaction mixture at reflux (approx. 80–90°C) for 3–5 hours. Monitor progress via TLC (Solvent system: Ethyl acetate:Hexane 1:1).

-

Quenching: Cool the mixture to room temperature. Slowly pour the content onto crushed ice with stirring.

-

Neutralization: Adjust the pH to ~8 using 10% KOH solution. A precipitate will form.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water.

-

Purification: Recrystallize from ethanol to obtain the pure product.

-

Expected Yield: 70–85%

-

Melting Point: 220–222°C (verify with literature).

-

Protocol: In Vitro Cytotoxicity Assay (MTT Method)

Objective: Determine IC₅₀ values against MCF-7 cells.

-

Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability and determine IC₅₀ using non-linear regression.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Derivatives Data synthesized from multiple high-impact studies (see References).

| Compound ID | Substituent (C-5) | Substituent (C-2) | MCF-7 (Breast) | HepG2 (Liver) | Target Inference |

| Control | - | - | >100 | >100 | Inactive |

| Ref (5-FU) | - | - | 6.80 | 8.40 | DNA Synthesis |

| 4e | 4-Chlorophenyl | Piperazine-linker | 5.36 | 3.13 | Apoptosis/Cell Cycle |

| 4i | 4-Chlorophenyl | Benzyl-piperidine | 2.32 | 6.51 | Apoptosis/Cell Cycle |

| 3n | 2,4-Dichlorophenyl | Sulfonamide | N/A | N/A | hCA II Inhibitor (Ki = 0.5 nM) |

Future Perspectives

The 5-aryl-1,3,4-thiadiazol-2-amine scaffold remains a fertile ground for drug discovery.

-

Hybrid Molecules: Conjugating this scaffold with quinolines or coumarins has shown synergistic effects, overcoming multidrug resistance (MDR).

-

Targeted Delivery: Utilizing the amine handle to attach tumor-targeting peptides could reduce systemic toxicity.

-

Nano-formulations: Due to the poor aqueous solubility of highly lipophilic derivatives, encapsulation in liposomes is a key area for development.

References

-

BenchChem. (2025). Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery. Link

-

El-Masry, R.M., et al. (2022).[4] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(11), 1338. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Rasayan J. Chem. (2019). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 12(3), 1167-1174. Link

-

Guzeldemirci, N. U., & Kucukbasmacı, O. (2010). Synthesis and antimicrobial activity of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives. European Journal of Medicinal Chemistry, 45(9), 4051-4057. Link

Sources

5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine molecular weight and formula

[1]

Executive Summary

5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and advanced organic materials.[1] Distinguished by its 1,3,4-thiadiazole core —a privileged pharmacophore in medicinal chemistry—and a reactive ortho-iodine substituent, this molecule serves as a critical "linchpin" intermediate.[1]

The ortho-positioned iodine atom renders the compound highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly diversify the scaffold for Structure-Activity Relationship (SAR) studies. This guide details its physicochemical properties, synthetic pathways, and utility in drug development.[2]

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 299934-10-4 |

| Molecular Formula | C₈H₆IN₃S |

| Molecular Weight | 303.12 g/mol |

| Exact Mass | 302.9327 |

| InChI Key | KSLRKHNUTZIYLE-UHFFFAOYSA-N |

| SMILES | Nc1nnc(s1)-c2ccccc2I |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1] |

Synthetic Architecture

The synthesis of this compound typically follows a dehydrative cyclization pathway. This route is preferred for its scalability and the stability of the iodine substituent under acidic conditions.

Mechanistic Pathway

The synthesis proceeds in two distinct stages:

-

Acylation: Reaction of 2-iodobenzoyl chloride with thiosemicarbazide to form the open-chain hydrazinecarbothioamide intermediate.

-

Cyclodehydration: Acid-mediated ring closure (typically using POCl₃ or concentrated H₂SO₄) to form the 1,3,4-thiadiazole ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final scaffold.

Figure 1: Step-wise synthetic pathway from 2-iodobenzoic acid to the target thiadiazole.

Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate PPE.

Stage 1: Preparation of the Intermediate

-

Activation: Dissolve 2-iodobenzoic acid (10 mmol) in anhydrous dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield crude 2-iodobenzoyl chloride.

-

Condensation: Suspend thiosemicarbazide (10 mmol) in anhydrous THF or Dioxane at 0°C. Add the crude acid chloride dropwise.

-

Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. Pour into ice water. The precipitate (N-(2-iodobenzoyl)thiosemicarbazide) is filtered, washed with water, and dried.

Stage 2: Cyclization to Target

-

Reaction: Slowly add the dried intermediate (5 mmol) to phosphorous oxychloride (POCl₃, 10 mL) at 0°C.

-

Heating: Heat the mixture to 70–80°C for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching: Cool the reaction mixture and pour cautiously onto crushed ice with vigorous stirring.

-

Neutralization: Adjust pH to ~8 using ammonium hydroxide or saturated NaHCO₃ solution.

-

Purification: Filter the resulting solid. Recrystallize from ethanol/water or purify via flash column chromatography to obtain pure This compound .

Functionalization & Therapeutic Potential

This molecule is not merely an end-product but a divergent intermediate . Its value lies in the orthogonality of its functional groups: the nucleophilic amine and the electrophilic aryl iodide.

Reactivity Logic

-

C-I Bond (Ortho-position): The iodine atom is positioned ortho to the thiadiazole ring. This steric proximity can be leveraged for atroposelective couplings or specific binding interactions in a protein pocket. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

-

C-NH₂ Bond (C2-position): The exocyclic amine is weakly nucleophilic due to electron withdrawal by the thiadiazole ring. It typically requires strong electrophiles (acyl chlorides, isocyanates) for derivatization.

Strategic Applications Diagram

Figure 2: Divergent synthesis map showing key derivatization pathways.

Therapeutic Relevance

The 1,3,4-thiadiazole scaffold is a bioisostere of thiazole and oxadiazole, often exhibiting improved metabolic stability.

-

Antimicrobial: Analogs of this scaffold have demonstrated potency against S. aureus and E. coli by inhibiting bacterial cell wall synthesis or DNA gyrase [1, 2].

-

Anticancer: The 2-amino-1,3,4-thiadiazole moiety is a known pharmacophore for inhibiting carbonic anhydrase and certain tyrosine kinases. The 2-iodo derivative allows for the attachment of solubilizing groups or lipophilic tails to optimize bioavailability [3].

References

-

BenchChem. this compound Product Monograph. Retrieved from

-

PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

-

Rasayan Journal of Chemistry. Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. (Contextual reference for synthetic method and bioactivity of analogs). Retrieved from

Strategic Guide: ortho-Iodophenyl Thiadiazoles as Divergent Scaffolds

Topic: ortho-Iodophenyl Thiadiazole Building Blocks for Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Handle

In modern medicinal chemistry, the 2-(2-iodophenyl)-1,3,4-thiadiazole scaffold represents a high-value "privileged structure." Its utility stems from a dual-modality reactivity profile:

-

The Thiadiazole Core: Acts as a robust bioisostere for carboxylate groups or pyridine rings, improving metabolic stability and lipophilicity in drug candidates.

-

The ortho-Iodo Substituent: Serves as a pre-installed "molecular handle." Unlike its meta or para counterparts, the ortho-iodo position enables intramolecular cyclization cascades, allowing researchers to rapidly access fused tricyclic systems (e.g., benzothia-fused heterocycles) via Palladium (Pd)-catalyzed C–H activation.

This guide details the synthesis, reactivity, and experimental protocols for leveraging this building block to accelerate structure-activity relationship (SAR) studies.

Structural Logic & Reactivity Profile

The ortho-iodophenyl thiadiazole is not merely a substrate; it is a latent reactive intermediate. The proximity of the iodine atom to the thiadiazole nitrogen atoms creates a unique steric and electronic environment.

Mechanism of Action: The "Ortho-Effect" in Catalysis

In Pd-catalyzed cross-couplings, the ortho-iodo group undergoes oxidative addition to Pd(0) to form an aryl-Pd(II) species.

-

Intermolecular Path: Standard Suzuki/Sonogashira couplings to expand the library.

-

Intramolecular Path (The Key Value): The nitrogen of the thiadiazole ring can coordinate to the Pd(II) center, directing C–H activation on the pendant ring or facilitating nucleophilic attack, leading to fused polycyclic heteroaromatics.

Visualizing the Divergent Synthesis

The following diagram illustrates how this single building block diverges into two distinct chemical spaces: linear biaryls (via cross-coupling) and fused tricycles (via cyclization).

Caption: Divergent synthetic pathways from the ortho-iodophenyl thiadiazole core. Blue: Building Block; Red: Intermolecular functionalization; Green/Yellow: Intramolecular cyclization.

Synthetic Routes: Constructing the Scaffold

To ensure high purity and scalability, we prioritize two primary methods. The choice depends on the desired substitution at the 5-position of the thiadiazole ring.

Method A: Oxidative Cyclization (For 2-Amino Derivatives)

This is the industry-standard route for generating 2-amino-1,3,4-thiadiazoles, which are common in kinase inhibitor scaffolds.

-

Precursor: 2-Iodobenzaldehyde.

-

Cyclizing Agent: Iodine (

) with -

Advantage: Mild conditions, avoids harsh dehydrating agents.

Method B: Dehydrative Cyclization (For 2-Alkyl/Aryl Derivatives)

Used when a carbon substituent is required at the 5-position.

-

Precursor: 2-Iodobenzoic acid hydrazide.

-

Reagent: Triethyl orthoformate (for H-substitution) or acid chlorides.

-

Cyclizing Agent:

or Lawesson’s Reagent. -

Advantage: High yields for 2,5-disubstituted systems.[2]

Experimental Protocols (Self-Validating Systems)

The following protocol describes the synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole (Method A). This protocol includes built-in validation steps (TLC and NMR checkpoints) to ensure trustworthiness.

Protocol: Oxidative Cyclization of Thiosemicarbazone

Reagents:

-

2-Iodobenzaldehyde (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Iodine (

) (12 mmol) -

Potassium Carbonate (

) (30 mmol) -

Solvent: 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

-

Thiosemicarbazone Formation (Checkpoint 1):

-

Dissolve 2-iodobenzaldehyde and thiosemicarbazide in ethanol (20 mL) with a catalytic amount of acetic acid. Reflux for 2 hours.

-

Validation: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

-

Cool and filter the precipitate.[4][5] Dry to obtain the intermediate thiosemicarbazone.

-

-

Oxidative Cyclization:

-

Suspend the intermediate (from Step 1) in 1,4-Dioxane (50 mL).

-

Add

followed by molecular Iodine ( -

Heat the mixture to 80°C for 4–6 hours.

-

Mechanistic Note: The iodine oxidizes the sulfur, facilitating nucleophilic attack by the hydrazone nitrogen to close the ring.

-

-

Work-up and Purification:

-

Quench with saturated sodium thiosulfate (

) solution to remove excess iodine (color change from dark brown to yellow/clear). -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate. -

Recrystallize from Ethanol.[4]

-

Data Summary Table: Expected Physicochemical Properties

| Property | Value / Observation | Validation Method |

| Appearance | Yellowish to white crystalline solid | Visual Inspection |

| Yield | 75% – 85% | Gravimetric |

| Melting Point | 185 – 188 °C | Capillary MP Apparatus |

| 400 MHz DMSO- | ||

| Mass Spec | LC-MS (ESI) |

Advanced Application: Intramolecular Cyclization

The true power of this building block lies in its ability to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles or benzothia-fused systems.

Catalytic Cycle: Pd-Catalyzed C-N Coupling

The ortho-iodo group allows for a cascade reaction where an external isothiocyanate or isocyanide can be inserted, followed by ring closure.

Caption: Palladium catalytic cycle for the intramolecular cyclization of ortho-iodophenyl thiadiazoles.

References

-

Synthesis of 1,3,4-Thiadiazoles via Oxidative Cyclization Title: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety.[6] Source: Frontiers in Chemistry (2022). URL:[Link]

-

Palladium-Catalyzed Cross-Coupling of Thiadiazoles Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source: Molecules (2022).[7] URL:[Link]

-

Medicinal Chemistry of 1,3,4-Thiadiazoles Title: 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development. Source: Current Topics in Medicinal Chemistry (2021). URL:[Link]

-

General Synthetic Protocols Title: Synthesis of 1,3,4-thiadiazoles (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 7. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

Methodological & Application

Synthesis of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine from 2-Iodobenzoic Acid: An Application and Protocol Guide

Abstract: This document provides a comprehensive guide for the synthesis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Starting from commercially available 2-iodobenzoic acid, this protocol details a robust and efficient one-pot cyclization reaction. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and outline a complete analytical workflow for in-process monitoring and final product validation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducible and high-purity synthesis.

Introduction and Scientific Context

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for conferring a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The 2-amino-5-aryl substitution pattern is particularly significant, and the introduction of a 2-iodophenyl group at the 5-position creates a highly versatile intermediate.[1] The iodine atom serves as a strategic functional handle for subsequent diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures for screening as potential therapeutic agents.[1]

The target molecule, this compound (CAS No. 299934-10-4), combines the biologically active thiadiazole core with this potential for further elaboration, making it a compound of high interest.[1] This protocol outlines its synthesis via the acid-catalyzed cyclodehydration of an in situ-generated acylthiosemicarbazide intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot reaction from 2-iodobenzoic acid and thiosemicarbazide, utilizing phosphorus oxychloride (POCl₃) as both a condensing and cyclodehydrating agent.[6][7][8]

Overall Reaction:

Mechanistic Rationale:

The reaction is understood to proceed through two key stages:

-

Formation of Acylthiosemicarbazide: 2-Iodobenzoic acid is first activated by phosphorus oxychloride. This activated intermediate readily reacts with the nucleophilic terminal nitrogen of thiosemicarbazide to form N-(2-iodobenzoyl)thiosemicarbazide.

-

Cyclodehydration: Under the strongly dehydrating conditions provided by POCl₃ and heat, the acylthiosemicarbazide intermediate undergoes an intramolecular cyclization.[8][9] The sulfur atom attacks the carbonyl carbon, and subsequent elimination of water results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[8] Phosphorus oxychloride is a highly effective reagent for this transformation, facilitating both steps efficiently in a single pot.[9][10]

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and a thorough final characterization workflow.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Iodobenzoic acid | ≥98% | Standard Supplier | |

| Thiosemicarbazide | ≥99% | Standard Supplier | |

| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier | Acrid, handle in a fume hood. |

| Potassium hydroxide (KOH) | ACS Grade | Standard Supplier | For neutralization. |

| Ethanol (EtOH) | Anhydrous | Standard Supplier | For recrystallization. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For TLC. |

| Hexane | ACS Grade | Standard Supplier | For TLC. |

| Silica Gel 60 F₂₅₄ Plates | Standard Supplier | For TLC analysis. |

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (2.48 g, 10 mmol, 1.0 eq) and thiosemicarbazide (0.91 g, 10 mmol, 1.0 eq).[7]

-

Reagent Addition: Under stirring, carefully and slowly add phosphorus oxychloride (5 mL, ~54 mmol) to the flask at room temperature.[7][11] The addition is exothermic and will result in the formation of a thick slurry.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 3-4 hours.[7][12]

-

In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v).

-

Procedure: Carefully take a small aliquot from the reaction mixture, quench it in a separate vial with ice and 1M KOH, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material.

-

Visualization: UV light (254 nm). The product spot should appear, and the starting material spot should diminish over time. The reaction is complete when the 2-iodobenzoic acid spot is no longer visible.

-

-

Reaction Quenching & Work-up: After completion, cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. Caution: This quenching is highly exothermic and will release HCl gas.

-

Second Reflux: Transfer the quenched mixture back to the round-bottom flask and reflux for an additional 4 hours to ensure complete hydrolysis of any remaining phosphorus species.[11][12]

-

Neutralization and Precipitation: After cooling, neutralize the acidic solution by slowly adding a saturated solution of potassium hydroxide (KOH) until the pH is approximately 8.[12][13] A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the solid product in a vacuum oven at 60 °C overnight.

Purification

Recrystallization is an effective method for purifying the final product.[14]

-

Solvent Selection: Ethanol is a suitable solvent for recrystallization.

-

Procedure: Dissolve the crude, dried solid in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow and Characterization

A logical workflow ensures the successful synthesis and validation of the target compound.

Caption: Overall workflow for the synthesis and validation of the target compound.

Expected Results and Characterization Data

The identity and purity of the synthesized this compound (C₈H₆IN₃S, MW: 303.12 g/mol ) should be confirmed by standard analytical techniques.[1]

| Technique | Expected Results | Causality & Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (s, 2H, -NH₂), ~7.2-7.4 (m, 2H, Ar-H) | The aromatic protons will appear in the typical downfield region. The amine protons will appear as a broad singlet, which is exchangeable with D₂O. The splitting pattern of the aromatic protons will correspond to the 1,2-disubstituted phenyl ring. |

| ¹³C NMR (DMSO-d₆) | δ ~168-170 (C-NH₂), ~155-158 (C-Ar), ~95-100 (C-I), ~125-140 (other Ar-C) | The two carbons of the thiadiazole ring (C2 and C5) are expected to be the most downfield signals after the carbonyl group.[15] The carbon bearing the iodine will be shifted significantly upfield due to the heavy atom effect. |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~750 (C-I stretch) | The presence of the primary amine group is confirmed by the characteristic N-H stretching bands.[7] The C=N stretching of the thiadiazole ring is also a key diagnostic peak.[7] |

| Mass Spec. (ESI+) | m/z = 304.95 [M+H]⁺ | Confirms the molecular weight of the target compound. The isotopic pattern of iodine should be observable. |

| Melting Point | Literature value dependent | A sharp melting point close to the literature value indicates high purity. |

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By explaining the causality behind the procedural steps and integrating a comprehensive validation strategy, this guide empowers researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

-

Covalent, an A-Star partner. Phosphorous oxychloride: Significance and symbolism. 2025. Available from: [Link]

-

Parmar KC, Umrigar NH. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2017;9(6):202-214. Available from: [Link]

-

Jain AK, et al. Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences. 2012. Available from: [Link]

-